Enzyme Affinity: D-Galactosamine 1-phosphate Exhibits Approximately 9-Fold Lower Affinity Than D-Galactose 1-phosphate for UDP-Glucose Uridylyltransferase
In the uridylyltransferase reaction catalyzed by UDP-glucose:α-D-galactose-1-phosphate uridylyltransferase, D-galactosamine 1-phosphate demonstrates a significantly lower enzyme affinity compared to the natural substrate D-galactose 1-phosphate. This difference in Km values quantitatively defines the compound's distinct kinetic behavior and explains its accumulation in certain metabolic contexts [1].
| Evidence Dimension | Michaelis constant (Km) for UDP-glucose:α-D-galactose-1-phosphate uridylyltransferase |
|---|---|
| Target Compound Data | Km = 4.4 mM |
| Comparator Or Baseline | D-Galactose 1-phosphate: Km = 0.5 mM |
| Quantified Difference | 8.8-fold higher Km (lower affinity) for D-galactosamine 1-phosphate |
| Conditions | Rat liver enzyme preparation; in vitro assay with UDP-glucose as co-substrate |
Why This Matters
This 8.8-fold difference in Km directly affects reaction rates and substrate turnover in UDP-sugar regeneration systems, making D-galactosamine 1-phosphate the appropriate selection when studying galactosamine-specific metabolism or when galactose-1-phosphate's higher affinity would confound competitive inhibition studies.
- [1] Keppler, D., & Decker, K. (1969). Studies on the Mechanism of Galactosamine Hepatitis: Accumulation of Galactosamine-1-Phosphate and its Inhibition of UDP-Glucose Pyrophosphorylase. European Journal of Biochemistry, 10(2), 219-225. Table: Km values for UDP-glucose:α-D-galactose-1-phosphate uridylyltransferase. View Source
